2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole
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Overview
Description
2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds in a substitution reaction.
Addition of the Prop-2-yn-1-ylthio Group: This can be done through thiol-alkyne coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogens in the thiadiazole ring or the piperazine moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the piperazine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Chlorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole
- 2-(4-(4-Methylphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole
Uniqueness
The presence of the fluorophenyl group in 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole may confer unique properties, such as increased lipophilicity and enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4S2/c1-2-11-21-15-18-17-14(22-15)20-9-7-19(8-10-20)13-5-3-12(16)4-6-13/h1,3-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMXHMMMIICBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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